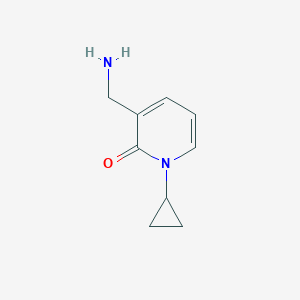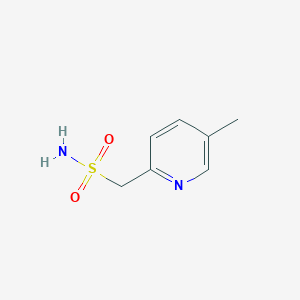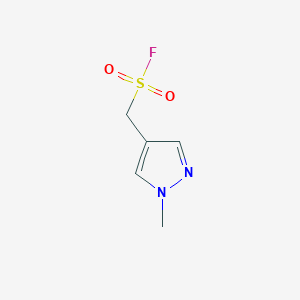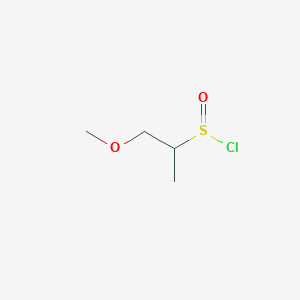
1-Methoxypropane-2-sulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxypropane-2-sulfinyl chloride is an organosulfur compound with the molecular formula C₄H₉ClO₂S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonyl compounds. This compound is characterized by its reactive sulfinyl chloride group, which makes it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
1-Methoxypropane-2-sulfinyl chloride can be synthesized through several methods. One common synthetic route involves the oxidation of thiols using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride . Another method includes the use of N-chlorosuccinimide and tetrabutylammonium chloride, which facilitates the conversion of thiols to sulfonyl chlorides . These reactions typically occur under mild conditions and yield high-purity products.
Analyse Chemischer Reaktionen
1-Methoxypropane-2-sulfinyl chloride undergoes various chemical reactions, including:
Substitution: It reacts with amines to form sulfonamides, a reaction that is often facilitated by the presence of a base.
Reduction: Although less common, the compound can be reduced to form sulfinyl derivatives under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and N-chlorosuccinimide. The major products formed from these reactions are sulfonyl chlorides, sulfonamides, and sulfinyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxypropane-2-sulfinyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methoxypropane-2-sulfinyl chloride involves its reactive sulfinyl chloride group. This group can undergo nucleophilic substitution reactions, where it reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates, respectively . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Methoxypropane-2-sulfinyl chloride can be compared with other sulfinyl chlorides and sulfonyl chlorides. Similar compounds include:
Methoxypropane: An ether used as a general anesthetic.
1-Methoxypropane-2-sulfonyl chloride: A related compound with similar reactivity but different applications.
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, particularly in organic synthesis and pharmaceutical development.
Eigenschaften
Molekularformel |
C4H9ClO2S |
|---|---|
Molekulargewicht |
156.63 g/mol |
IUPAC-Name |
1-methoxypropane-2-sulfinyl chloride |
InChI |
InChI=1S/C4H9ClO2S/c1-4(3-7-2)8(5)6/h4H,3H2,1-2H3 |
InChI-Schlüssel |
DHLQEONQSKYYJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)S(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13158311.png)

![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)

![5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde](/img/structure/B13158329.png)
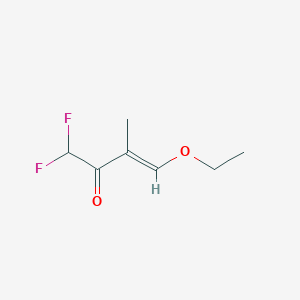
amine](/img/structure/B13158337.png)
